molecular formula C11H15N5O4 B049728 1-Methyladenosine CAS No. 15763-06-1

1-Methyladenosine

Cat. No. B049728
CAS RN: 15763-06-1
M. Wt: 281.27 g/mol
InChI Key: GFYLSDSUCHVORB-IOSLPCCCSA-N
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Description

Synthesis Analysis

The synthesis of m1A in RNA is catalyzed by specific methyltransferases. For example, in human mitochondria, Trmt61B has been identified as a methyltransferase responsible for m1A modification at position 58 of tRNA(Leu(UUR)), tRNA(Lys), and tRNA(Ser(UCN)) (Chujo & Suzuki, 2012). This enzyme works by transferring a methyl group from S-adenosylmethionine (AdoMet) to the adenosine base, highlighting the enzymatic specificity and the role of the methyltransferase complex in the m1A modification process.

Molecular Structure Analysis

The molecular structure of m1A involves a methyl group attached to the nitrogen atom of the adenosine base. This modification can influence the structural conformation of RNA molecules. For instance, the protonation of m1A and other modified nucleosides occurs in specific rings, affecting the RNA's three-dimensional structure and its interactions with proteins and other molecules (Sierzputowska-Gracz, Gopal, & Agris, 1986).

Chemical Reactions and Properties

m1A is involved in reversible and dynamic chemical reactions within RNA molecules. Its methylation and demethylation are crucial for RNA metabolism and function. For example, ALKBH3, a known DNA/RNA demethylase, can reverse m1A methylation in mRNA, demonstrating the dynamic nature of this modification (Li et al., 2016).

Scientific Research Applications

Post-transcriptional RNA Modification

1-Methyladenosine (m1A) is a significant post-transcriptional RNA modification. It is prevalent in Homo sapiens mRNA and has a distinct topology and dynamics in mRNA, identified through transcriptome-wide profiling techniques like m1A-ID-seq. m1A is enriched in the 5' untranslated region of mRNA transcripts and is reversible, highlighting its potential role in epigenetic regulation and response to stimuli (Li et al., 2016).

Detection and Analysis

m1A has applications in biomarker detection, particularly in cancer research. For example, molecularly imprinted polymers (MIPs) have been developed for selective extraction of 1-methyladenosine from human urine, aiding in the detection and analysis of this modification as a potential cancer marker (Scorrano et al., 2010).

Role in Mitochondrial Function

Trmt61B is identified as a mitochondria-specific tRNA methyltransferase responsible for m1A58 in human mitochondrial tRNAs. Understanding the role of m1A in mitochondrial tRNAs can shed light on mitochondrial function and associated disorders (Chujo & Suzuki, 2012).

Epitranscriptomic Research

m1A plays a crucial role in epitranscriptomics, affecting RNA fate and gene expression. Programmable RNA m1A demethylation tools like REMOVER enable targeted RNA demethylation, aiding in the study of specific m1A-modified transcripts and their phenotypic outcomes (Xie et al., 2021).

Predictive Modeling and Bioinformatics

DeepM6ASeq-EL is an example of applying machine learning for the prediction of m6A sites, a related modification, in RNA sequences. These predictive models are crucial for bioinformatics research, helping to understand the distribution and function of these modifications in various biological processes (Chen et al., 2021).

Safety And Hazards

Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

Approaching methylomics investigation from different directions can guide future research addressing both the fundamental biological roles of methylation as well as their development as diagnostic indicators, and eventually potential therapeutic interventions for cancers .

properties

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O4/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11-12,17-19H,2H2,1H3/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYLSDSUCHVORB-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC2=C(C1=N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30864632
Record name 1-Methyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30864632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Methyladenosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003331
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1-Methyladenosine

CAS RN

15763-06-1
Record name 1-Methyladenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15763-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyladenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015763061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30864632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyladenosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003331
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,310
Citations
JB Macon, R Wolfenden - Biochemistry, 1968 - ACS Publications
… of 1-Methyladenosine. In … of 1-methyladenosine to 6-methyl-aminopurine ribonucleoside in Tris-HCl and potassium phosphate buffers, 0.1 m, ionic strength 0.50, 25. 1-methyladenosine …
Number of citations: 0 pubs.acs.org
L Tserovski, V Marchand, R Hauenschild… - Methods, 2016 - Elsevier
… Here we describe in details a method for mapping of rather common 1-methyladenosine (m 1 A) residues using high-throughput next generation sequencing (NGS). Since m 1 A …
Number of citations: 0 www.sciencedirect.com
D Dominissini, S Nachtergaele, S Moshitch-Moshkovitz… - Nature, 2016 - nature.com
… Here we report on a new mRNA modification, N 1 -methyladenosine (m 1 A), that occurs on thousands of different gene transcripts in eukaryotic cells, from yeast to mammals, at an …
Number of citations: 0 www.nature.com
X Li, X Xiong, K Wang, L Wang, X Shu, S Ma… - Nature chemical …, 2016 - nature.com
N 1 -Methyladenosine (m 1 A) is a prevalent post-transcriptional RNA modification, yet little is known about its abundance, topology and dynamics in mRNA. Here, we show that m 1 A is …
Number of citations: 0 www.nature.com
Y Wang, J Wang, X Li, X Xiong, J Wang, Z Zhou… - Nature …, 2021 - nature.com
… Here we show that N 1 -methyladenosine methylation (m 1 A) in tRNA is remarkably elevated in hepatocellular carcinoma (HCC) patient tumour tissues. Moreover, m 1 A methylation …
Number of citations: 0 www.nature.com
J Anderson, L Phan, R Cuesta, BA Carlson… - Genes & …, 1998 - genesdev.cshlp.org
… and initiator tRNA Met on a RPC-5 column indicated that both species are altered structurally in gcd10Δ cells, and analysis of base modifications revealed that 1-methyladenosine (m 1 A…
Number of citations: 0 genesdev.cshlp.org
J Anderson, L Phan… - Proceedings of the …, 2000 - National Acad Sciences
The modified nucleoside 1-methyladenosine (m 1 A) is found at position 58 in the TΨC loop of many eukaryotic tRNAs. The absence of m 1 A from all tRNAs in Saccharomyces …
Number of citations: 0 www.pnas.org
X Dai, T Wang, G Gonzalez, Y Wang - Analytical chemistry, 2018 - ACS Publications
… ALKBH3 partner ASCC3 mediates P-body formation and selective clearance of MMS-induced 1-methyladenosine and 3-methylcytosine from mRNA. Journal of Translational Medicine …
Number of citations: 0 pubs.acs.org
Y Chen, S Yang, S Peng, W Li, F Wu, Q Yao… - Chemical …, 2019 - pubs.rsc.org
… Recent studies suggested that the widespread presence of N1-methyladenosine (m 1 A) plays a very important role in environmental stress, ribosome biogenesis and antibiotic …
Number of citations: 0 pubs.rsc.org
T Chujo, T Suzuki - Rna, 2012 - rnajournal.cshlp.org
In human mitochondria, 1-methyladenosine (m 1 A) occurs at position 58 of tRNA Leu(UUR) . In addition, partial m 1 A58 modifications have been found in human mitochondrial tRNA …
Number of citations: 0 rnajournal.cshlp.org

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